molecular formula C19H20N2O2S B3411523 1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 920117-24-4

1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B3411523
CAS No.: 920117-24-4
M. Wt: 340.4 g/mol
InChI Key: OVVNDAFONODKFK-UHFFFAOYSA-N
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Description

1-Allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a synthetic small molecule based on the privileged benzimidazole scaffold, designed for exploratory biological and pharmacological research. The compound's structure integrates key pharmacophoric features: a 1H-benzo[d]imidazole core known for diverse biological activities, a thioether-linked phenoxyethyl side chain that can influence molecular flexibility and binding interactions, and an allyl substituent that can enhance interactions with specific biological targets . Benzimidazole derivatives are extensively investigated in oncology research for their potential to interact with critical cellular targets. Specifically, related analogs have demonstrated significant antitumor activity in vitro against various human cancer cell lines, with some compounds exhibiting low micromolar to nanomolar 50% growth inhibition (GI50) values . The mechanism of action for many such compounds involves binding to the minor groove of AT-rich DNA sequences, which can interfere with DNA-dependent enzymatic processes and lead to the inhibition of topoisomerase I, an established target for anticancer therapy . This interference can trigger cell cycle arrest, notably in the G2/M phase, and induce apoptosis in proliferating cells . Beyond oncology, the structural motifs present in this compound are relevant for research into cannabinoid receptor modulation. The benzo[d]imidazole core, when substituted with specific bulky and hydrophobic groups, has been successfully utilized in the design of novel cannabinoid type 2 (CB2) receptor agonists . This suggests potential research applications in immunology and neuroinflammation, given the role of the CB2 receptor in immune response regulation. Furthermore, the molecule's scaffold is a subject of interest in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors, which are pivotal in targeted cancer therapy, and as a core structure in the design of novel aromatase inhibitors for the investigation of hormone-dependent cancers . This reagent is intended for research purposes only.

Properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h3-11H,1,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNDAFONODKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

Its structure comprises a benzimidazole core substituted with an allyl group and a methoxyphenoxyethylthio moiety, which may contribute to its biological properties.

Research indicates that compounds containing benzimidazole structures often exhibit significant pharmacological effects through various mechanisms:

  • GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators of the GABA-A receptor, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders .
  • Antimicrobial Activity : The presence of the methoxyphenyl group suggests potential antimicrobial properties, as similar structures have demonstrated efficacy against various pathogens, including fungi and bacteria .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies indicate:

  • Inhibition of Biofilm Formation : Compounds with similar structures have shown the ability to inhibit biofilm formation in resistant strains of Aspergillus fumigatus, which is critical in treating fungal infections .
  • Antifungal Activity : The compound may exhibit antifungal properties against azole-resistant strains, which is increasingly important given the rising resistance to conventional antifungal therapies.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may also possess cytotoxic effects against various cancer cell lines. The following points summarize key findings:

  • Selective Cytotoxicity : Research has indicated that similar benzimidazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
  • Mechanistic Insights : The cytotoxic mechanism may involve the disruption of cellular signaling pathways that are crucial for cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Study 1Investigated the GABA-A receptor modulation by benzimidazole derivatives; found promising results for neurological applications .
Study 2Evaluated antifungal properties against A. fumigatus; demonstrated significant inhibition of biofilm formation at specific concentrations .
Study 3Assessed cytotoxic effects on various cancer cell lines; reported selective apoptosis induction without affecting healthy cells.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzimidazole derivatives. Specifically, the compound exhibits significant activity against Helicobacter pylori, a bacterium linked to gastric diseases. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 32 and 64 µg/mL, indicating effective inhibition of bacterial growth .

Mechanism of Action:

  • Membrane Disruption: The compound acts by disrupting bacterial membranes, leading to cell lysis.
  • Inhibition of Lipid Peroxidation: It inhibits lipid peroxidation and reactive oxygen species (ROS) generation, which are crucial for bacterial survival .

Cancer Treatment

Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural features of 1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole suggest potential mechanisms for inhibiting tumor growth.

Case Studies:

  • Cell Line Studies: Research has shown that benzimidazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects in breast and colon cancer cells .
  • Mechanisms of Action: These compounds may function through multiple pathways including the inhibition of tubulin polymerization and interference with DNA replication processes.

Bioactive Agent in Therapeutics

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further development as a bioactive agent.

Potential Applications:

  • Anti-inflammatory Agents: Due to its ability to modulate inflammatory pathways, this compound could be explored for treating inflammatory diseases.
  • Antioxidant Properties: The presence of methoxy groups may enhance its antioxidant capabilities, contributing to its therapeutic profile.

Summary Table of Applications

Application AreaDescriptionReferences
Antibacterial ActivityEffective against H. pylori; MIC values between 32-64 µg/mL
Cancer TreatmentInduces apoptosis in cancer cell lines; potential for tumor growth inhibition
Bioactive AgentModulates inflammation; antioxidant properties

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in 3m () imparts strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility. In contrast, the target compound’s methoxyphenoxyethyl-thioether substituent may improve solubility via polar interactions . The bromophenyl group in 3g () introduces steric bulk, which could hinder binding to biological targets but enhance π-π stacking interactions .

Synthetic Routes: Compounds like 3m and 3g are synthesized via condensation reactions under reflux conditions, achieving high yields (>85%) .

Physical Properties :

  • The liquid state of 3m (b.p. 263–265°C) contrasts with the solid 3g (m.p. 288°C), highlighting how substituents influence phase behavior. The target compound’s physical state remains unreported .

Spectral and Mechanistic Insights

  • NMR Data: The allyl group in 3m and 3g shows characteristic proton signals at δ 5.83 ppm (J=6.3 Hz) and δ 5.81 ppm, respectively . The target compound’s allyl and thioethyl protons would likely appear in similar regions, with additional signals for the methoxyphenoxy group (δ ~3.8 ppm for OCH3) . Aromatic protons in 3g resonate at δ 7.88 ppm (singlet) for the bromophenyl group, whereas the target’s 4-methoxyphenoxy moiety would display distinct splitting patterns .
  • Reactivity :

    • Thioether linkages (as in the target compound) are susceptible to oxidation, which could limit stability compared to trifluoromethyl or aryl-substituted analogues .

Q & A

Basic: What are the standard synthetic routes for preparing 1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Alkylation of 2-mercaptobenzimidazole with 1-bromo-2-(4-methoxyphenoxy)ethane to introduce the thioether-linked phenoxyethyl group.
  • Step 2: Allylation at the N1 position using allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    Key Considerations:
  • Control reaction temperature (60–80°C) to avoid side reactions like over-alkylation.
  • Monitor intermediates via TLC or HPLC to ensure regioselectivity .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile to reduce toxicity and improve solubility of intermediates .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Continuous Flow Reactors: Implement flow chemistry for precise temperature control and reduced reaction times (e.g., 30 minutes vs. 12 hours in batch) .
  • Analytical Validation: Employ in-line FTIR or NMR to monitor real-time conversion and adjust parameters dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of allyl and thioether substituents. Key signals include:
    • Allyl protons: δ 5.1–5.9 ppm (multiplet for CH₂=CH-CH₂).
    • Methoxyphenoxy group: δ 3.7 ppm (singlet for OCH₃) and aromatic protons at δ 6.7–7.3 ppm .
  • HRMS: Verify molecular ion ([M+H]+) and isotopic pattern matching theoretical values.
  • IR Spectroscopy: Identify S-C and C-N stretches (650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Dose-Response Studies: Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to establish specificity .
  • Mechanistic Profiling: Use RNA sequencing or proteomics to identify target pathways (e.g., DNA gyrase inhibition for antimicrobial activity vs. tubulin disruption for anticancer effects) .
  • Structural Analog Comparison: Test derivatives lacking the allyl or methoxyphenoxy groups to isolate functional moieties responsible for activity .

Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-tubulin (anticancer) or bacterial topoisomerase IV (antimicrobial) .
  • QSAR Modeling: Train models with descriptors (e.g., logP, polar surface area) using bioactivity data from analogs in PubChem or ChEMBL .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrogen bonds with Thr274 in p97 ATPase) .

Basic: What in vitro assays are recommended for initial biological evaluation?

Methodological Answer:

  • Anticancer: MTT assay on HeLa or A549 cells with cisplatin as a positive control.
  • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anti-inflammatory: ELISA-based COX-2 inhibition assay .
    Note: Include cytotoxicity assays (e.g., hemolysis) to rule out non-specific effects .

Advanced: How can metabolic stability and pharmacokinetics be assessed preclinically?

Methodological Answer:

  • Microsomal Stability: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability: Measure apparent permeability (Papp) to predict oral bioavailability.
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine free fraction .
  • In Vivo PK: Administer IV/PO doses in rodents and calculate AUC, t₁/₂, and clearance .

Advanced: How to resolve spectral ambiguities in NMR due to tautomerism or dynamic effects?

Methodological Answer:

  • Variable Temperature NMR: Acquire spectra at 25°C and 60°C to observe coalescence of proton signals (e.g., imidazole NH tautomers) .
  • 2D NMR: Utilize HSQC and HMBC to assign quaternary carbons and confirm connectivity of the allyl group .
  • Deuterium Exchange: Treat with D₂O to identify exchangeable protons (e.g., NH in benzimidazole core) .

Basic: What are the key structural analogs with comparable bioactivity?

CompoundKey ModificationActivity ProfileReference
1-Ethyl-2-(4-methoxyphenoxymethyl)Ethyl vs. allyl substituentAnticancer (IC₅₀ = 8.2 µM)
2-((4-Methoxybenzyl)thio) derivativesThioether vs. sulfonylAntimicrobial (MIC = 15.6 µg/mL)

Advanced: What strategies mitigate toxicity in lead optimization?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked methoxy) to reduce off-target effects .
  • Selective Targeting: Conjugate with folate or peptides for receptor-mediated uptake in cancer cells .
  • Metabolite Identification: Use LC-HRMS to detect reactive intermediates (e.g., epoxides) and modify substituents to block metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1-allyl-2-((2-(4-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole

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